Cefonicid sodium salt, Antibiotic for Culture Media Use Only

Description

Cefonicid sodium salt is a second-generation cephalosporin antibiotic characterized by its broad-spectrum activity against gram-positive and gram-negative bacteria. It is primarily used in microbiological culture media to inhibit contaminating bacteria, ensuring selective growth of target organisms. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and causing osmotic lysis . Cefonicid exhibits enhanced stability against β-lactamases compared to first-generation cephalosporins, making it effective against β-lactamase-producing strains of Enterobacteriaceae and Haemophilus influenzae . Notably, its pharmacokinetic profile includes prolonged plasma half-life (4.5–5 hours) and high urinary excretion, enabling sustained antimicrobial activity in vitro .

Properties

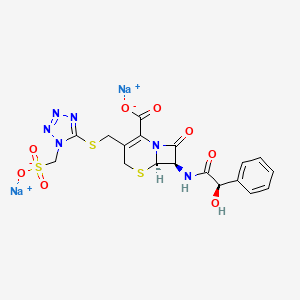

Molecular Formula |

C18H16N6Na2O8S3 |

|---|---|

Molecular Weight |

586.5 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t11-,13-,16-;;/m1../s1 |

InChI Key |

NAXFZVGOZUWLEP-RFXDPDBWSA-L |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Deacylation Strategies

Carboxylic Ester Hydrolase-Mediated Synthesis

The enzymatic removal of acyl groups from intermediates represents a breakthrough in cefonicid sodium production. The method involves:

- Acylation of 7-ACA-3-SMT : Reacting 7-amino-3-[methylsulfonic acid base-1-H-tetrazolium-5-base-thiopurine methyltransferase]-3-cephem-4-formic acid (7-ACA-3-SMT) with D-(-)-formylmandeloyl chloride or D-(-)-acetylmandeloyl chloride in tetrahydrofuran (THF)/water mixtures at 5–40°C.

- Enzymatic Deacylation : Adding immobilised carboxylic ester hydrolase (formyl esterase or deacetylase) at pH 6.0–8.5, reducing reaction times to 0.5–2.0 hours versus 20 hours in traditional acidic conditions.

Key Parameters:

This approach eliminates corrosive hydrochloric acid, achieving 98.5–98.7% purity with yields exceeding 85%.

Chemical Synthesis Routes

Benzathine Salt Intermediate Method

A telescopic synthesis bypasses multiple purification steps by precipitating cefonicid as a benzathine salt:

- Condensation : 7-ACA-3-SMT reacts with O-formyl-(R)-mandeloyl chloride in aqueous NaHCO3 at 0–5°C.

- Deprotection and Salification : Benzathine (C16H20N2) is added to simultaneously deprotect the formyl group and crystallize the product.

Advantages:

Boron Trifluoride-Catalyzed Synthesis

BF3·MeCN facilitates 3′-position functionalization of 7-ACA under anhydrous conditions:

- Displacement Reaction : BF3 activates the acetoxy group, enabling nucleophilic attack by sulfomethyl tetrazole thiol.

- Crystallization : Sodium hydroxide adjusts pH to precipitate the monosodium salt.

Optimized Conditions:

Industrial-Scale Process Innovations

Pilot-Scale Telescopic Route

A continuous process integrates multiple steps without intermediate isolation:

- One-Pot Reaction : Combines BF3 catalysis, tetrazole thiol coupling, and in-situ pH adjustment.

- Charcoal-Free Purification : Uses sequential solvent extractions (dichloromethane, acetone) to replace activated carbon treatment.

Performance Metrics:

| Metric | Laboratory Scale | Pilot Scale (100g) |

|---|---|---|

| Reaction Time | 240 min | 60 min |

| Yield | 61.7% | 81.4% |

| Purity (HPLC) | 69.6% | 102.4%* |

Quality Control and Specifications

Environmental and Economic Considerations

Solvent Recovery Systems

Chemical Reactions Analysis

Amidation with O-Formyl-(R)-Mandelic Acid

The amine group of 7-SACA reacts with activated mandelic acid derivatives to form the cefonicid backbone:

Key Steps :

-

Protection : (R)-mandelic acid’s hydroxyl group is formylated to prevent side reactions.

-

Activation : Formyl-protected mandelic acid is converted to its acid chloride using SOCl₂.

-

Coupling : Acid chloride reacts with 7-SACA in acetonitrile at 0–5°C (pH 6.9–7.1) .

Efficiency :

| Coupling Agent | Solvent | Conversion (%) |

|---|---|---|

| SOCl₂ | CH₃CN | 99.7 |

| EDC | Water | 27.0 |

| DIC | Water | 32.0 |

SOCl₂ achieves near-quantitative conversion due to superior electrophilicity .

Simultaneous Deprotection and Crystallization

Formyl-cefonicid undergoes deprotection and salt formation in a single step using N,N′-dibenzylethylenediamine diacetate (benzathine) :

Reaction Protocol :

-

Deprotection : Benzathine’s secondary amines nucleophilically cleave the formyl group.

-

Crystallization : The resulting cefonicid benzathine salt precipitates from aqueous methanol.

Advantages :

-

Eliminates enzymatic deformylation and ultrafiltration steps.

Role of Boron Trifluoride

BF₃·Et₂O catalyzes acetoxy displacement without β-lactam degradation. Excess BF₃ reduces reaction time but risks lactone byproduct formation .

Tetrazole Thiol Integration

1-Sulfomethyl-5-mercaptotetrazole reacts with 7-ACA under BF₃ activation, introducing the sulfonic acid moiety critical for water solubility.

Stability and Degradation Pathways

Cefonicid sodium salt is prone to:

Stabilization Strategies :

Industrial-Scale Optimization

Recent protocols emphasize:

Scientific Research Applications

Microbiological Applications

Cefonicid sodium salt is predominantly employed in microbiology laboratories for preparing culture media. Its selective inhibition of bacterial growth allows researchers to study various microbial species without interference from competing flora.

Spectrum of Activity

Cefonicid sodium salt exhibits potent bactericidal activity against a range of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Enterobacter

The minimum inhibitory concentration (MIC) values for these organisms indicate cefonicid's effectiveness, making it a valuable agent for isolating and identifying specific bacterial strains in laboratory settings .

Eukaryotic Cell Culture Applications

Recent studies have explored the effects of cefonicid sodium salt on eukaryotic cell cultures. Notably, it has been investigated for its interaction with mitochondrial transport systems, which can provide insights into cellular metabolism and antibiotic effects on eukaryotic cells.

Interaction with Mitochondrial Transporters

Research indicates that cefonicid sodium salt can competitively inhibit the carnitine/acylcarnitine transporter in reconstituted liposomes, demonstrating an IC50 value of 0.12 mM after 60 hours of incubation. This suggests potential applications in studying metabolic pathways influenced by antibiotic exposure .

Clinical Research and Case Studies

While cefonicid sodium salt is primarily used in laboratory settings, its clinical implications cannot be overlooked. Case studies have documented its efficacy in treating specific infections and its role as a prophylactic agent.

Surgical Antibiotic Prophylaxis

Cefonicid sodium salt has been evaluated for its effectiveness as a single-dose prophylactic antibiotic during surgical procedures. Studies suggest that it provides comparable protection against post-surgical infections to multiple doses of other antibiotics, indicating its potential utility in clinical practice .

Treatment Efficacy Against Infections

Clinical trials have demonstrated cefonicid's effectiveness against urinary tract infections and lower respiratory tract infections caused by susceptible organisms. Its once-daily dosing regimen is particularly beneficial for outpatient treatment protocols .

Comparative Analysis with Other Antibiotics

The following table summarizes the comparative spectrum of activity and unique features of cefonicid sodium salt relative to other cephalosporins:

| Compound Name | Spectrum of Activity | Route of Administration | Unique Features |

|---|---|---|---|

| Cefazolin | Primarily Gram-positive | Intravenous/Intramuscular | First-generation cephalosporin |

| Cefoxitin | Broad-spectrum | Intravenous/Intramuscular | Effective against anaerobic bacteria |

| Cefotaxime | Broad-spectrum | Intravenous/Intramuscular | High stability against certain beta-lactamases |

| Ceftriaxone | Broad-spectrum | Intravenous/Intramuscular | Long half-life; effective against resistant strains |

| Cefonicid | Broad-spectrum | Intravenous/Intramuscular | Specific application in culture media preparation |

Cefonicid sodium salt's unique application as a culture medium component distinguishes it from other antibiotics that are primarily used for therapeutic purposes .

Mechanism of Action

Cefonicid exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The molecular targets of cefonicid include penicillin-binding proteins and peptidoglycan synthase .

Comparison with Similar Compounds

Cefonicid sodium salt is compared below with structurally and functionally related antibiotics used in culture media. Key parameters include spectrum of activity, pharmacokinetics, and stability.

Cephalosporins

| Compound | Generation | Spectrum (Key Pathogens) | Stability to β-Lactamases | Plasma Half-Life (h) | Renal Clearance (%) |

|---|---|---|---|---|---|

| Cefonicid Sodium | Second | S. aureus, E. coli, Klebsiella | Moderate-High | 4.5–5.0 | 80–90 |

| Cefuroxime Sodium | Second | H. influenzae, Moraxella catarrhalis | Moderate | 1.3–1.7 | 90–95 |

| Ceforanide | Second | Proteus mirabilis, Streptococci | Low | 2.8–3.5 | 85–90 |

| Cefotaxime Sodium | Third | Neisseria gonorrhoeae, Enterobacter | High | 1.0–1.5 | 50–60 |

Key Findings :

- Cefonicid’s extended half-life allows less frequent dosing in culture media compared to cefuroxime or cefotaxime .

- Unlike third-generation cephalosporins (e.g., cefotaxime), cefonicid lacks reliable activity against Pseudomonas aeruginosa but shows superior efficacy against Staphylococcus aureus .

Non-Cephalosporin Antibiotics

| Compound | Class | Spectrum (Key Pathogens) | Mechanism | Stability in Culture Media |

|---|---|---|---|---|

| Cefonicid Sodium | Cephalosporin | Gram-negative bacilli | PBP inhibition | High (pH 6–8) |

| Ticarcillin Disodium Salt | Penicillin | Pseudomonas, Enterococcus | Cell wall synthesis | Low (acid-labile) |

| Streptomycin Sulfate | Aminoglycoside | Mycobacterium, Brucella | 30S ribosomal inhibition | Moderate (heat-sensitive) |

| Sulfathiazole | Sulfonamide | Broad-spectrum | Dihydropteroate synthase | High (pH 7–9) |

Key Findings :

- Cefonicid’s stability in neutral pH media surpasses ticarcillin, which degrades in acidic conditions .

- Unlike sulfathiazole (a bacteriostatic agent), cefonicid is bactericidal, making it preferable for rapidly eliminating contaminants .

Pharmacokinetic Advantages

Cefonicid’s low renal clearance (80–90%) and small volume of distribution (0.15 L/kg) result in sustained plasma and urinary concentrations, achieving MIC90 values for E. coli (≤4 µg/mL) and Klebsiella (≤8 µg/mL) for >24 hours . This property reduces the need for frequent replenishment in culture media.

Resistance Profile

Cefonicid demonstrates lower resistance rates (≤10%) in Enterobacteriaceae compared to first-generation cephalosporins (e.g., cefazolin, 25–30% resistance) due to its β-lactamase stability .

Biological Activity

Cefonicid sodium salt is a second-generation cephalosporin antibiotic primarily used in laboratory settings for culture media preparation. Its broad-spectrum bactericidal activity against various Gram-positive and Gram-negative bacteria makes it a valuable tool in microbiological studies and clinical applications. This article provides a detailed examination of its biological activity, including mechanisms of action, spectrum of activity, and relevant clinical findings.

Cefonicid sodium salt exerts its antibacterial effects by interfering with bacterial cell wall biosynthesis. It targets penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, cefonicid disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is similar to other beta-lactam antibiotics, making cefonicid effective against a wide range of bacterial pathogens .

Spectrum of Activity

Cefonicid sodium salt demonstrates significant activity against several clinically relevant bacteria. The following table summarizes its spectrum of activity:

| Bacteria | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Effective |

| Enterobacter | Effective |

| Citrobacter | Effective |

| Proteus mirabilis | Moderate effectiveness |

| Pseudomonas aeruginosa | Limited effectiveness |

Cefonicid is particularly noted for its stability against certain beta-lactamases, which are enzymes produced by some bacteria that confer resistance to other antibiotics .

Clinical Efficacy and Case Studies

Cefonicid sodium has been evaluated in various clinical scenarios, demonstrating efficacy in treating infections such as lower respiratory infections, urinary tract infections, and skin soft-tissue infections. Notably, it has been used effectively in surgical prophylaxis to reduce postoperative infection rates.

Case Study: Surgical Prophylaxis

In a study involving patients undergoing cesarean sections, a single dose of 1 g cefonicid administered prior to surgery significantly reduced the incidence of postoperative infections compared to control groups receiving no prophylactic antibiotics .

Comparative Efficacy

In comparisons with other antibiotics, cefonicid has shown comparable efficacy to cefamandole and amoxicillin in treating genitourinary infections when administered in a single daily dose. However, it was less effective than cefazolin against Staphylococcus aureus in skin infections .

Research Findings

Recent research highlights the pharmacokinetics and tolerability of cefonicid sodium. It is generally well-tolerated among patients, with gastrointestinal reactions being the most common adverse effects reported. Studies indicate that cefonicid maintains therapeutic levels in the body for over 12 hours post-administration, supporting its use as a single-dose treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.